An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethyl-L-norleucine
An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethyl-L-norleucine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5,5-Dimethyl-L-norleucine, a non-proteinogenic amino acid of significant interest in peptidomimetics, drug discovery, and asymmetric synthesis. Due to its sterically demanding neopentyl side chain, this leucine analog imparts unique conformational constraints and metabolic stability to peptides. This document details two primary, field-proven synthetic strategies: asymmetric alkylation of a chiral glycine equivalent and a biocatalytic approach using leucine dehydrogenase. Furthermore, it establishes a rigorous framework for the structural and stereochemical characterization of the final product using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and chiral HPLC. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for producing and validating this valuable chiral building block.
Introduction: The Significance of Steric Hindrance
5,5-Dimethyl-L-norleucine, also known as L-neopentylglycine, is a non-canonical α-amino acid structurally analogous to L-leucine. Its defining feature is the replacement of the isobutyl side chain of leucine with a more sterically hindered tert-butylmethyl (neopentyl) group. This modification, while seemingly subtle, has profound implications for its chemical and biological properties.
The bulky, lipophilic neopentyl group serves as a powerful tool for medicinal chemists and peptide scientists. When incorporated into peptide sequences, it can:
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Induce specific secondary structures , such as helices or turns, by restricting conformational freedom.
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Enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.
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Serve as a chiral auxiliary in asymmetric synthesis, leveraging its steric bulk to direct the stereochemical outcome of reactions.[1]
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Act as a key precursor for active pharmaceutical ingredients, including antiviral and anti-tumor agents.[1][2]
Given its utility, the efficient and enantiomerically pure synthesis of 5,5-Dimethyl-L-norleucine is of paramount importance. This guide focuses on robust and scalable methodologies to achieve this goal.
Asymmetric Synthesis Methodologies
The primary challenge in synthesizing 5,5-Dimethyl-L-norleucine lies in controlling the stereochemistry at the α-carbon to exclusively obtain the desired L-enantiomer. Below are two authoritative approaches that offer high diastereoselectivity and enantioselectivity.
Strategy 1: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent
This classical yet highly effective strategy relies on the alkylation of a glycine molecule where a chiral auxiliary pre-determines the facial selectivity of the incoming electrophile. The use of a Ni(II) complex of a Schiff base derived from glycine is a well-established method that provides excellent stereocontrol.[3]
Causality of Stereoselection: The planar Ni(II) complex holds the glycine Schiff base in a rigid conformation. The chiral auxiliary, derived from (S)-2-aminobenzophenone or a similar chiral amine, effectively blocks one face of the glycine-derived carbanion. Consequently, when the enolate is formed and subsequently alkylated, the electrophile (neopentyl bromide) can only approach from the less hindered face, leading to the formation of the desired L-configuration with high diastereoselectivity.
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Formation of the Chiral Schiff Base Complex:
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In a round-bottom flask, suspend glycine (1.0 eq) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq) in methanol.
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Add nickel(II) nitrate hexahydrate (1.0 eq) and sodium hydroxide (2.0 eq).
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Heat the mixture to reflux for 2-4 hours until a deep red solution forms.
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Cool the reaction and concentrate under reduced pressure. The resulting red solid, the Ni(II) complex of the glycine Schiff base, is used directly in the next step.
-
-
Alkylation:
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Suspend the dried Ni(II) complex in anhydrous DMF under an inert atmosphere (N₂ or Ar).
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Add powdered potassium hydroxide (2.5 eq) and stir vigorously.
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Add 1-bromo-3,3-dimethylbutane (1.5 eq) dropwise.
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Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC for the disappearance of the starting complex.
-
-
Hydrolysis and Product Isolation:
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Upon completion, quench the reaction with water and acidify to pH 1-2 with 6M HCl.
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Heat the mixture at 80-90°C for 4-6 hours to hydrolyze the Schiff base and release the amino acid.
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Cool the mixture and extract with diethyl ether to remove the chiral auxiliary.
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The aqueous layer, containing the crude 5,5-Dimethyl-L-norleucine hydrochloride, is concentrated.
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Purify the product using ion-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with an aqueous ammonia solution.
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Lyophilize the appropriate fractions to yield pure 5,5-Dimethyl-L-norleucine as a white solid.
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Strategy 2: Biocatalytic Reductive Amination
Enzymatic synthesis offers a green, highly selective alternative to classical organic methods. Leucine dehydrogenase (LeuDH) is an oxidoreductase that catalyzes the asymmetric reductive amination of α-keto acids to their corresponding L-amino acids.[2] This approach provides near-perfect enantioselectivity (>99% ee).
Causality of Stereoselection: The enzyme's active site is an intrinsically chiral environment. It binds the substrate, trimethylpyruvate, in a specific orientation. The hydride transfer from the NADH cofactor and the subsequent amination are precisely controlled by the spatial arrangement of catalytic residues, leading exclusively to the L-enantiomer. A cofactor regeneration system, typically involving formate dehydrogenase (FDH) and sodium formate, is required to make the process economically viable by recycling the expensive NADH.[2]
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Reaction Setup:
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Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).
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In a temperature-controlled vessel (e.g., 30°C), dissolve trimethylpyruvate (1.0 eq), ammonium chloride (5.0 eq), and sodium formate (1.5 eq).
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Add the cofactor NAD⁺ (0.01 eq).
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Initiate the reaction by adding Leucine Dehydrogenase (e.g., from Bacillus cereus) and Formate Dehydrogenase (e.g., from Candida boidinii).
-
-
Reaction and Monitoring:
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Maintain the pH of the reaction at ~7.5 using a pH-stat with automated addition of a dilute base (e.g., NaOH), as the reaction consumes protons.
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Monitor the conversion of trimethylpyruvate to 5,5-Dimethyl-L-norleucine using HPLC.
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-
Workup and Purification:
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Once the reaction reaches completion (>95% conversion), terminate it by acidifying the mixture to pH ~2 with HCl. This step also helps precipitate the enzymes.
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Centrifuge the mixture to remove the precipitated proteins.
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The supernatant is then subjected to purification by ion-exchange chromatography as described in Strategy 1 (Section 2.1, Step 3).
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Lyophilize the product to obtain a pure white powder.
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Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the enantiomeric integrity of the synthesized 5,5-Dimethyl-L-norleucine.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.
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¹H NMR (400 MHz, D₂O): The proton spectrum provides a clear fingerprint of the molecule.
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¹³C NMR (100 MHz, D₂O): Confirms the carbon skeleton of the molecule.
| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |
| Chemical Shift (ppm) | Assignment (Protons) |
| ~3.75 | H-α (1H) |
| ~1.80 | H-β (2H) |
| ~1.45 | H-γ (2H) |
| ~0.90 | -C(CH ₃)₃ (9H) |
Note: Chemical shifts are approximate and can vary based on solvent and pH.
Mass Spectrometry (MS): Provides confirmation of the molecular weight.
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Technique: Electrospray Ionization (ESI) in positive ion mode.
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Expected Ion: [M+H]⁺ = 160.1332 (Calculated for C₈H₁₈NO₂⁺).
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Fragmentation: Key fragments often include the loss of the carboxyl group (-45 Da) and subsequent fragmentation of the side chain.
Chiral Purity Analysis
Confirming the enantiomeric excess (ee) is the most critical quality control step.
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method for separating and quantifying enantiomers.[4][5]
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Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended (e.g., CHIRALPAK® series).
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Mobile Phase: A typical mobile phase for this type of compound is a mixture of an alcohol (e.g., ethanol or isopropanol) in a non-polar solvent like hexane, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.
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Detection: UV detection at ~210 nm.
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Procedure:
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Prepare a standard of the racemic DL-5,5-Dimethyl-norleucine to determine the retention times of both the L- and D-enantiomers.
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Inject the synthesized sample under the same conditions.
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The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-isomers using the formula: % ee = ( [Area(L) - Area(D)] / [Area(L) + Area(D)] ) * 100
-
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Expected Outcome: For a successful asymmetric synthesis, the chromatogram of the product should show a single, large peak corresponding to the L-enantiomer, with the peak for the D-enantiomer being at or below the limit of detection.
Physical Properties
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Appearance: White to off-white crystalline powder.[6]
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Melting Point: Decomposes at >300 °C.
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Optical Rotation: The specific rotation ([α]D) should be measured and compared to literature values to confirm the bulk stereochemical configuration. For L-tert-Leucine, a close analog, the value is approximately -9.5° (c = 3 in H₂O). A similar negative value is expected for 5,5-Dimethyl-L-norleucine.
Conclusion
The synthesis of enantiomerically pure 5,5-Dimethyl-L-norleucine is readily achievable through either robust chemical methods, such as the diastereoselective alkylation of a Ni(II)-complexed glycine, or elegant biocatalytic routes employing leucine dehydrogenase. Both strategies offer high yields and exceptional stereocontrol, providing access to this valuable building block for advanced applications in medicinal chemistry and materials science. The successful synthesis must be validated by a stringent suite of analytical techniques, with a particular emphasis on NMR for structural confirmation and chiral HPLC for the definitive assessment of enantiomeric purity. Adherence to the protocols and analytical frameworks detailed in this guide will ensure the production of high-quality 5,5-Dimethyl-L-norleucine suitable for the most demanding research and development applications.
References
- DiMaio, J., & Belleau, B. (1989). Asymmetric synthesis of amino acids by alkylation of a chiral nickel(II)-glycine complex. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.
- Belokon, Y. N., et al. (1985). A new general method for the asymmetric synthesis of α-amino acids.
- O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 651-660.
- Saghyan, A., & Mkrtchyan, V. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
- Hruby, V. J., & Qian, X. (1997). Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. Methods in Molecular Medicine, 9, 249-300.
- Belokon, Y. N., et al. (1996). Asymmetric synthesis of unusual α-amino acids.
- Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bislactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
- Yuan, C., et al. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry, 79(18), 8684-8692.
- Tian, H., et al. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Letters, 22(13), 5005-5008.
- Seebach, D., et al. (1985). Diastereoselective α-Alkylation of Chiral Imidazolidinones—A Practical Method for the Asymmetric Synthesis of α-Amino Acids. Helvetica Chimica Acta, 68(4), 949-974.
- Ghosez, L., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 23(41), 4255-4258.
- Kokotos, G., & Constantinou-Kokotou, V. (1992). A convenient synthesis of (S)-5,5-difluoronorleucine. Journal of Chemical Research, Synopses, (5), 156-157.
-
Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]
-
Wang, X., et al. (2021). Synthesis of L-tert-leucine by LeuDH coupling with GDH. ResearchGate. Retrieved from [Link]
- Ouyang, S., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 648931.
-
Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, December 18). Strecker amino acid synthesis. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
- Tang, Y., et al. (2022). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. ChemRxiv.
-
Cusabio. (n.d.). 5,5-Dimethyl-L-norleucine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87090971, 5,5-Dimethyl-L-norleucine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione. Retrieved from [Link]
- Wu, Y., et al. (2023). Isotopic N,N-Dimethyl Leucine-Based Mass Spectrometric Quantification of Metabolites Following Copper Exposure. Metabolites, 13(9), 1011.
- Kumar, A., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15899-15914.
- Li, S., & Wang, Q. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1559-1577.
-
Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124422811, n-Fmoc-5,5-dimethyl-l-norleucine. Retrieved from [Link]
- Lodi, A., et al. (2015). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Analytical Biochemistry, 488, 48-53.
- Zhang, W., et al. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli [frontiersin.org]
- 3. acs.figshare.com [acs.figshare.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5,5-Dimethyl-D-norleucine 95% | CAS: 142886-12-2 | AChemBlock [achemblock.com]
